molecular formula C12H15ClN2O4 B1455659 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride CAS No. 1332531-50-6

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride

Cat. No. B1455659
M. Wt: 286.71 g/mol
InChI Key: GXZNHTAKRNTDOR-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one hydrochloride (MNBH) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrrolidinone family of compounds, and is used in a variety of laboratory experiments to study the effects of this compound on biochemical and physiological processes. MNBH is an important reagent in the synthesis of other compounds, and has been used to study the effects of nitroalkanes on the environment. MNBH has been used in a variety of scientific studies, including studies of the effects of nitroalkanes on the environment, the synthesis of other compounds, and the mechanism of action of this compound.

Scientific Research Applications

Synthesis and Cytotoxicity

  • Cytotoxicity in Cancer Research : A study by (Hour et al., 2007) demonstrated the synthesis of related quinazolinones, exhibiting significant cytotoxic effects against various cancer cell lines. This indicates potential applications in cancer research and drug development.

Chemical Synthesis Applications

  • Formation of Indoles and Naphthyridinones : Research conducted by (Kametani et al., 1976) and (Rozhkova et al., 2017) explored the synthesis of pyrrolo[1,2-a]indoles and naphthyridinones, showcasing the compound's role in synthesizing complex heterocyclic structures.

Applications in Medicinal Chemistry

  • Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, demonstrating anti-inflammatory activities with reduced ulcerogenic effects, as documented in (Ikuta et al., 1987). This highlights its potential in developing safer anti-inflammatory drugs.

Environmental Sensitivity in Protein Studies

  • Protein Reagents : The properties of related compounds, like 2-methoxy-5-nitrobenzyl bromide, were studied for their sensitivity to molecular environment changes, particularly in enzymes. This research, found in (Horton et al., 1965), is crucial for understanding enzyme-substrate interactions.

Catalysis and Organic Chemistry

  • Aromatic Nucleophilic Substitution : The role of the compound in catalyzing nucleophilic substitutions in organic chemistry was investigated by (Consiglio et al., 1982), showing its importance in synthetic chemistry processes.

properties

IUPAC Name

1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZNHTAKRNTDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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